molecular formula C20H16BrClNO2- B13056733 (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate

(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate

Cat. No.: B13056733
M. Wt: 417.7 g/mol
InChI Key: YKXUGYSINCCLFZ-UHFFFAOYSA-M
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Description

(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a chlorophenyl group, and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features make it a valuable tool for investigating binding affinities and mechanisms of action.

Medicine

In medicine, this compound may have potential therapeutic applications. Researchers are exploring its use as a lead compound for developing new drugs targeting specific diseases, such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its reactivity and structural features make it suitable for applications in the fields of polymers, coatings, and electronics.

Mechanism of Action

The mechanism of action of (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate is unique due to its specific combination of bromophenyl and chlorophenyl groups, as well as the presence of a cyclopropyl ring

Properties

Molecular Formula

C20H16BrClNO2-

Molecular Weight

417.7 g/mol

IUPAC Name

1-[[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino]cyclopropane-1-carboxylate

InChI

InChI=1S/C20H17BrClNO2/c21-14-5-1-13(2-6-14)18(23-20(9-10-20)19(24)25)17-11-16(17)12-3-7-15(22)8-4-12/h1-8,16-17H,9-11H2,(H,24,25)/p-1

InChI Key

YKXUGYSINCCLFZ-UHFFFAOYSA-M

Canonical SMILES

C1CC1(C(=O)[O-])N=C(C2CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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